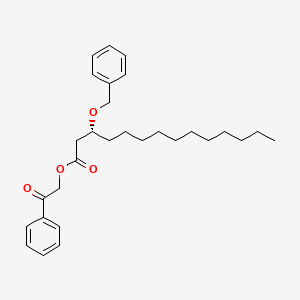
Phenacyl (3R)-3-phenylmethoxytetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenacyl (3R)-3-phenylmethoxytetradecanoate is an organic compound that belongs to the class of phenacyl esters. This compound is characterized by the presence of a phenacyl group attached to a long-chain fatty acid ester. The (3R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl (3R)-3-phenylmethoxytetradecanoate typically involves the esterification of 3-phenylmethoxytetradecanoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Phenacyl (3R)-3-phenylmethoxytetradecanoate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenacyl group to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Phenacyl ketones or carboxylic acids.
Reduction: Phenacyl alcohols or alkanes.
Substitution: Various phenacyl derivatives depending on the nucleophile used.
科学研究应用
Phenacyl (3R)-3-phenylmethoxytetradecanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenacyl (3R)-3-phenylmethoxytetradecanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on its specific structure and functional groups.
相似化合物的比较
Phenacyl (3R)-3-phenylmethoxytetradecanoate can be compared with other phenacyl esters and long-chain fatty acid esters:
Phenacyl Bromide: A commonly used phenacyl ester with similar reactivity but different applications.
Phenacyl Acetate: Another phenacyl ester with distinct properties and uses in organic synthesis.
Long-Chain Fatty Acid Esters: Compounds with similar ester functionalities but varying chain lengths and substituents, leading to different physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological activities, and potential therapeutic applications. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new applications.
属性
CAS 编号 |
87357-66-2 |
|---|---|
分子式 |
C29H40O4 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
phenacyl (3R)-3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C29H40O4/c1-2-3-4-5-6-7-8-9-16-21-27(32-23-25-17-12-10-13-18-25)22-29(31)33-24-28(30)26-19-14-11-15-20-26/h10-15,17-20,27H,2-9,16,21-24H2,1H3/t27-/m1/s1 |
InChI 键 |
UASJOGKUQHFFNR-HHHXNRCGSA-N |
手性 SMILES |
CCCCCCCCCCC[C@H](CC(=O)OCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
规范 SMILES |
CCCCCCCCCCCC(CC(=O)OCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)
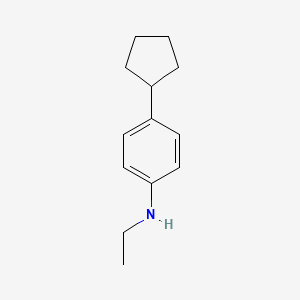
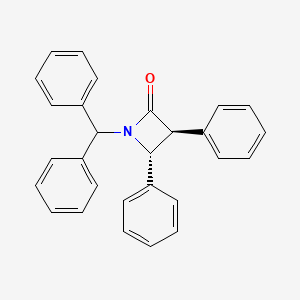


![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
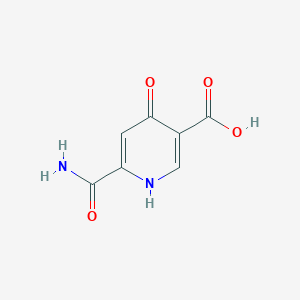

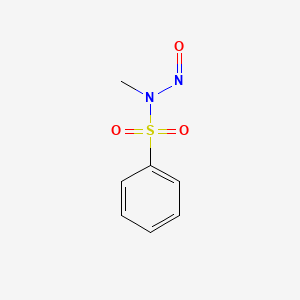
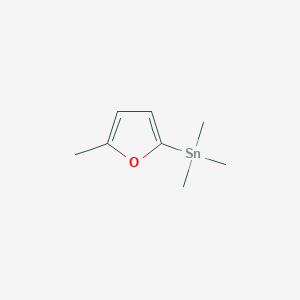
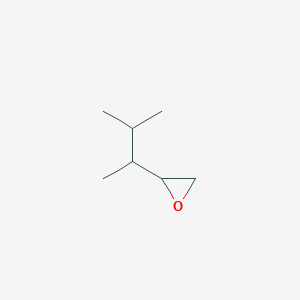
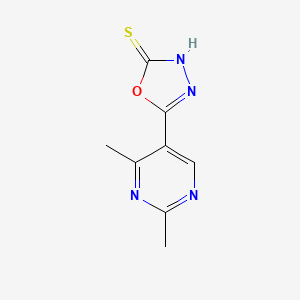
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
